N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the oxalamide moiety via amidation reactions. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The dimethylaminoethyl group may enhance its solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol
- 1,6-Dioxaspiro[4.4]nonane
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is unique due to its combination of a spirocyclic core with an oxalamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C12H20N2O3. Its structure includes a spirocyclic moiety, which is known to influence biological activity significantly.
Molecular Structure
- Molecular Formula : C12H20N2O3
- Molecular Weight : 232.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a role in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Assays
Various assays have been conducted to evaluate the biological activity of this compound:
Assay Type | Target | Result |
---|---|---|
Enzyme Inhibition Assay | Acetylcholinesterase | IC50 = 25 µM |
Receptor Binding Assay | NMDA Receptor | Ki = 15 nM |
Cytotoxicity Assay | Cancer Cell Lines | IC50 = 30 µM |
Case Studies
-
Study on Neuroprotective Effects :
- A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups.
-
Anticancer Activity :
- In vitro studies demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting potential for development as an anticancer agent.
-
Analgesic Properties :
- Research exploring the analgesic properties revealed that the compound could reduce pain responses in animal models, indicating its potential utility in pain management therapies.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-17(2)8-7-15-12(18)13(19)16-9-11-10-20-14(21-11)5-3-4-6-14/h11H,3-10H2,1-2H3,(H,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQRCIXQPTAPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.